molecular formula C17H20N2O3S B2432112 3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione CAS No. 2034381-89-8

3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2432112
CAS No.: 2034381-89-8
M. Wt: 332.42
InChI Key: KNQFUKYVKUTRSL-UHFFFAOYSA-N
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Description

3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure combining an azetidine ring with a thiazolidine-2,4-dione moiety, making it a valuable subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the azetidine ring and the thiazolidine-2,4-dione core. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and thiazolidine derivatives, such as:

  • 3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)oxazolidine-2,4-dione
  • 3-(1-(4-(Tert-butyl)benzoyl)azetidin-3-yl)pyrazine-2-carboxylic acid

Uniqueness

What sets 3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[1-(4-tert-butylbenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-17(2,3)12-6-4-11(5-7-12)15(21)18-8-13(9-18)19-14(20)10-23-16(19)22/h4-7,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQFUKYVKUTRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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